molecular formula C19H19N3O2S B2453577 4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide CAS No. 1286733-25-2

4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide

Cat. No.: B2453577
CAS No.: 1286733-25-2
M. Wt: 353.44
InChI Key: IEJNFIKEAWSFAF-UHFFFAOYSA-N
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Description

4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide is a synthetic organic compound that belongs to the isothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isothiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: This step might involve nucleophilic substitution reactions.

    Attachment of the methoxyphenyl and methylbenzyl groups: These groups can be introduced through coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the isothiazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery, particularly for its potential biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxamide
  • 4-amino-3-(4-methylphenyl)-N-(4-methylbenzyl)isothiazole-5-carboxamide

Uniqueness

The uniqueness of 4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide lies in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-3-5-13(6-4-12)11-21-19(23)18-16(20)17(22-25-18)14-7-9-15(24-2)10-8-14/h3-10H,11,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJNFIKEAWSFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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